Cas no 887144-97-0 (Togni’s Reagent)

Togni’s Reagent structure
Togni’s Reagent structure
Togni’s Reagent
887144-97-0
C10H10F3IO
330.085485935211
MFCD10567056
69334
87561099

Togni’s Reagent Properties

Names and Identifiers

    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • Togni's Reagent
    • 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, Tognis Reagent
    • 3,3-dimethyl-1-(trifluoromethyl)-1λ<sup>3</sup>,2-benziodoxole
    • Togni Reagent
    • Togni’s Reagent
    • 1,2-Benziodoxole, 3,3-dimethyl-1-(trifluoromethyl)-
    • 3OK0E02MT6
    • compound 1, Togni reagent I
    • 3,3-dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda3,2-benziodoxole
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodox
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (ACI)
    • 3,3-Dimethyl-1-trifluoromethyl-1,2-benzoiodoxole
    • +Expand
    • MFCD10567056
    • HVAPLSNCVYXFDQ-UHFFFAOYSA-N
    • 1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
    • FC(I1C2C(=CC=CC=2)C(C)(C)O1)(F)F

Computed Properties

  • 329.97285g/mol
  • 0
  • 4
  • 0
  • 4
  • 0
  • 329.97285g/mol
  • 329.97285g/mol
  • 9.2Ų
  • 15
  • 252
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 4.06270
  • 9.23000
  • 75-79 °C
  • White - very pale yellow crystal powder

Togni’s Reagent Security Information

  • GHS02 GHS02 GHS07 GHS07
  • 3
  • S26; S36/37
  • R36/37/38
  • Xi Xi
  • UN1325 - class 4.1 - PG 3 - Flammable solids, organic, n.o.s., HI: all
  • H228-H315-H319-H335
  • P210-P261-P305+P351+P338
  • warning
  • 2-8°C
  • 36/37/38
  • Warning
  • 4.1

Togni’s Reagent Customs Data

  • 29349990

Togni’s Reagent Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0038TZ-250mg
1-Trifluoromethyl-3,3-Dimethyl-1,2-Benziodoxole
887144-97-0 97%
250mg
$8.00 2024-04-20
A2B Chem LLC
AB50615-250mg
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 97%
250mg
$7.00 2024-04-19
Aaron
AR00392B-250mg
1-Trifluoromethyl-3,3-Dimethyl-1,2-Benziodoxole
887144-97-0 97%
250mg
$5.00 2024-07-18
Alichem
A019064766-5g
1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 98%
5g
$285.32 2023-08-31
Apollo Scientific
PC56207-1g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 96%
1g
£39.00 2024-07-28
Chemenu
CM369343-5g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 97%
5g
$198 2023-02-01
eNovation Chemicals LLC
D699419-1g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 95%
1g
$150 2022-10-14
Fluorochem
044422-1g
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
1g
£39.00 2022-03-01
TRC
T529000-1g
Togni’s Reagent
887144-97-0
1g
$ 190.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
807677-200MG
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole, 97%
887144-97-0 97%
200MG
¥ 238 2022-04-26

Togni’s Reagent Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Reference
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Reagents: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Reference
The Development of New Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Eisenberger, Patrick, 2007, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  rt → -17 °C; 16 h, -17 °C; -17 °C → -12 °C; -12 °C → rt; 3 h, rt
Reference
Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)-CF3 reagent
Kieltsch, Iris; Eisenberger, Patrick; Togni, Antonio, Angewandte Chemie, 2007, 46(5), 754-757

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  1 h, rt; rt → -17 °C
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  -17 °C; 16 h, -17 °C; -17 °C → -12 °C; 3 h, -12 °C → rt; 3 h, rt
Reference
Preparation of a trifluoromethyl transfer agent: 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
Eisenberger, Patrick; Kieltsch, Iris; Koller, Raffael; Stanek, Kyrill; Togni, Antonio, Organic Syntheses, 2011, 88, 168-180

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt; rt → -10 °C
1.2 1 h, -10 °C
Reference
One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Matousek, Vaclav; Pietrasiak, Ewa; Schwenk, Rino; Togni, Antonio, Journal of Organic Chemistry, 2013, 78(13), 6763-6768

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hexamethylborazine ,  18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C → rt
1.4 10 min, rt
Reference
Borazine-CF3- Adducts for Rapid, Room Temperature, and Broad Scope Trifluoromethylation
Geri, Jacob B.; Wade Wolfe, Michael M.; Szymczak, Nathaniel K., Angewandte Chemie, 2018, 57(5), 1381-1385

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hexamethylborazine Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C; 0 °C → rt
1.4 10 min, rt
Reference
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; Szymczak, Nathaniel K., Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, 23 °C
Reference
Connecting binuclear Pd(III) and mononuclear Pd(IV) chemistry by Pd-Pd bond cleavage
Powers, David C.; Lee, Eunsung; Ariafard, Alireza; Sanford, Melanie S.; Yates, Brian F.; et al, Journal of the American Chemical Society, 2012, 134(29), 12002-12009

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Reference
The 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation
Muta, Ryuhei; Torigoe, Takeru ; Kuninobu, Yoichiro, Organic Letters, 2022, 24(44), 8218-8222

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Reference
3-position-selective C-H trifluoromethylation of pyridine rings based on nucleophilic activation
Muta, Ryuhei; Torigoe, Takeru; Kuninobu, Yoichiro, ChemRxiv, 2022, 1, 1-6

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, rt
Reference
Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation
Eisenberger, Patrick; Gischig, Sebastian; Togni, Antonio, Chemistry - A European Journal, 2006, 12(9), 2579-2586

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Reference
Supramolecular Aggregation of Perfluoroorganyl Iodane Reagents in the Solid State and in Solution
Liebing, Phil ; Pietrasiak, Ewa ; Otth, Elisabeth; Kalim, Jorna; Bornemann, Dustin; et al, European Journal of Organic Chemistry, 2018, 2018(27-28), 3771-3781

Togni’s Reagent Raw materials

Togni’s Reagent Preparation Products

Togni’s Reagent Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:887144-97-0)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shandong Dexin Fine Chemical Co., Ltd.
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(CAS:887144-97-0)
ZHANG WEN JIE
15553333686
643971@QQ.COM
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:887144-97-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:887144-97-0)
TANG SI LEI
15026964105
2881489226@qq.com

Togni’s Reagent Related Literature

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